N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMVPNXWDCQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679075 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224309-57-3 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl(pyrrolidin-2-ylmethyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
Detailed Research Findings and Experimental Data
Representative Synthesis Example
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Pyrrolidin-2-ylmethanamine + Formaldehyde + NaBH4 | Reductive amination at 0 °C under N2 | Crude amine intermediate obtained |
| 2 | Treatment with HCl in ethanol | Formation of dihydrochloride salt | Crystalline solid, >95% purity |
| 3 | Recrystallization from ethanol/ether | Purification | Yield: 55–70% |
Characterization Data
- Melting Point: Approximately 77–79 °C for the dihydrochloride salt form.
- NMR (1H, CDCl3): Signals corresponding to pyrrolidine ring protons, N,N-dimethyl groups, and methylene linkers.
- Mass Spectrometry (HRMS): Molecular ion peaks consistent with C7H18Cl2N2 formula.
- Solubility: Enhanced in polar solvents due to dihydrochloride salt formation.
Purification Techniques
- Extraction with ethyl acetate or diethyl ether following neutralization steps.
- Drying organic phases over magnesium sulfate.
- Evaporation under reduced pressure.
- Final crystallization from water or ethanol to obtain pure dihydrochloride salt.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Pyrrolidin-2-ylmethanamine | Formaldehyde, NaBH4 | 0 °C, inert atmosphere | High selectivity, mild conditions | Requires careful temperature control |
| Alkylation | Pyrrolidin-2-ylmethanamine | N,N-Dimethylchloromethylamine | 0–25 °C, basic medium | Straightforward, scalable | Possible side reactions if uncontrolled |
| Multi-step Cyclization | Pyridine derivatives | Sodium hydride, benzyl alcohol | Low temp, multiple steps | Allows structural modifications | Longer synthesis time, complex steps |
Summary and Recommendations
The preparation of this compound is well-established through reductive amination and alkylation strategies starting from pyrrolidine derivatives. The reductive amination method offers a straightforward, high-yield route under mild conditions, while alkylation provides an alternative with accessible reagents. Multi-step synthetic routes from pyridine precursors allow for more complex modifications but are less efficient for routine synthesis.
For practical laboratory synthesis aiming at high purity and yield, the reductive amination followed by salt formation and crystallization is recommended. Purification steps involving solvent extraction and drying are critical to obtaining the dihydrochloride salt in crystalline form suitable for research or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the development of new therapeutic agents. For example, it has been utilized in the synthesis of small molecule antagonists targeting specific receptors, such as the AM2 receptor, demonstrating potential antitumor activity in preclinical models .
Receptor Interaction Studies
The compound has shown promise in receptor binding studies. Preliminary findings indicate that it interacts with several biological targets, potentially influencing pathways relevant to conditions such as cancer and neurodegenerative diseases. For instance, studies have indicated its binding affinity to certain receptors involved in cancer progression . A systematic study highlighted that modifications to the compound's structure can significantly impact its biological activity, suggesting avenues for optimizing drug candidates .
Organic Synthesis
In organic chemistry, this compound acts as a reagent and catalyst in various chemical reactions. Its ability to facilitate transformations makes it a valuable tool for chemists seeking to develop new compounds or improve reaction yields . The compound's stability under inert conditions further enhances its utility in synthetic applications.
Case Study 1: Antitumor Activity
Research published on the antitumor effects of related compounds has demonstrated that modifications to the pyrrolidine structure can enhance potency against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro studies showed a significant reduction in cell viability when treated with derivatives of N,N-Dimethyl compounds at specific concentrations .
Case Study 2: Neurodegenerative Disease Potential
Emerging studies suggest that derivatives of N,N-Dimethyl compounds may hold therapeutic potential for neurodegenerative diseases due to their ability to interact with neurotransmitter receptors and influence neuronal signaling pathways . Further research is required to fully elucidate these interactions and their implications for treatment strategies.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine Analogs
Morpholine Derivatives
- (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride (CAS 2395796-78-6): Molecular Formula: C₇H₁₇Cl₂N₂O Key Difference: Substitutes pyrrolidine with a morpholine ring, introducing an oxygen atom. Molecular Weight: 180.68 g/mol (discrepancy noted: calculated molecular weight for C₇H₁₇Cl₂N₂O is ~215.9 g/mol) .
Aromatic Substituent Variants
- N,N-Dimethyl-1-(4-(pyrrolidin-2-yl)phenyl)methanamine dihydrochloride hydrate (CAS 914299-80-2):
Bioactive Analogous Compounds
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) :
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Impact of Amine Substituents : demonstrates that dimethylamine groups enhance COX-2 selectivity in imidazothiazole derivatives, suggesting similar substituents in the target compound may influence receptor binding .
- Structural Flexibility : Piperidine and morpholine analogs (Table 1) show that heterocycle choice modulates solubility and steric effects, critical for pharmacokinetics .
- Synthetic Accessibility : The target compound and its analogs are synthesized via reductive amination or nucleophilic substitution, with yields ranging from 50–70% .
Notes
- Biological Data Gap : Direct pharmacological data for the target compound are absent in the provided evidence; inferred properties rely on structural analogs.
- Commercial Availability : Some analogs (e.g., morpholine variant) are listed as discontinued or require custom synthesis .
Biological Activity
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyrrolidine ring and a dimethylamino group. Its chiral center enhances selectivity in biological activity, differentiating it from structurally similar compounds that lack this feature.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.68 g/mol |
| Structural Features | Pyrrolidine ring with dimethylamino group |
| Chiral Center | Yes |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
Target Interactions:
- The compound can bind to neurotransmitter receptors, particularly those involved in dopamine and norepinephrine signaling, suggesting potential applications in treating neurological disorders.
- It has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism regulation, which may have implications for diabetes management.
Biochemical Pathways:
- The compound influences several cellular processes by modulating signaling pathways related to neurotransmitter release and cellular metabolism. This modulation can lead to significant changes in cell function and gene expression.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. For instance, derivatives were tested against A549 lung cancer cells, revealing varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | A549 | 10.5 | Moderate cytotoxicity |
| Compound X | A549 | 5.0 | High cytotoxicity |
| Compound Y | A549 | 15.0 | Low cytotoxicity |
These findings suggest that while this compound exhibits some anticancer properties, further modifications may enhance its efficacy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against multidrug-resistant strains of bacteria. In vitro tests demonstrated promising results:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective |
| Escherichia coli | 16 | Moderate effectiveness |
| Vancomycin-resistant strains | 32 | Limited effectiveness |
These results indicate that this compound may serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neurological Disorders: A study indicated that compounds similar to this compound could enhance cognitive functions by modulating neurotransmitter systems, particularly dopamine pathways.
- Diabetes Management: Research has shown that inhibition of DPP-IV by this compound could improve glycemic control in diabetic models, suggesting a dual role in both metabolic regulation and cognitive enhancement.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, reacting pyrrolidine derivatives with dimethylamine precursors in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres. Purification is achieved via recrystallization in ethanol/water mixtures, followed by column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the dihydrochloride salt .
- Purity Optimization : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%). Adjust reaction stoichiometry and temperature (60–80°C) to minimize byproducts like unreacted pyrrolidine intermediates .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?
- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base. Conduct pH-dependent solubility studies using UV-Vis spectroscopy (λ = 260 nm) to determine optimal buffer conditions .
- Stability : Assess hydrolytic stability via accelerated stability testing (40°C/75% RH for 4 weeks). LC-MS analysis confirms degradation products (e.g., free amine or pyrrolidine derivatives) under acidic conditions (pH < 4) .
Advanced Research Questions
Q. What analytical techniques are recommended for structural characterization and batch-to-batch consistency?
- Structural Confirmation :
- NMR : ¹H NMR (D2O, 400 MHz) for pyrrolidine ring protons (δ 3.1–3.4 ppm) and dimethylamino groups (δ 2.2–2.4 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks at m/z 157.1 [M-2HCl+H]⁺ .
- Batch Consistency : Use Karl Fischer titration for water content (<1%) and ICP-OES to quantify residual metals (e.g., Pd < 10 ppm in cross-coupling syntheses) .
Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis. Test receptor binding affinity (e.g., μ-opioid or σ-1 receptors) using radioligand displacement assays (IC₅₀ values). For example, (R)-enantiomers may show 5–10× higher affinity due to optimized spatial interactions with hydrophobic receptor pockets .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Data Validation : Replicate experiments using standardized protocols (e.g., fixed incubation times, cell lines). Cross-validate with orthogonal assays (e.g., functional cAMP assays vs. calcium flux measurements) .
- Purity Checks : Compare batches via ¹³C NMR to detect trace impurities (e.g., residual solvents or unreacted intermediates) that may skew bioactivity results .
Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for in vivo studies?
- Interaction Analysis : Perform CYP inhibition assays (human liver microsomes, fluorogenic substrates). IC₅₀ values for CYP3A4 (>50 μM suggest low risk of drug-drug interactions). Use LC-MS/MS to identify metabolites (e.g., N-demethylated products) .
- In Vivo Considerations : Adjust dosing intervals in rodent models to account for rapid hepatic clearance (t₁/₂ ~2–4 hours) observed in pharmacokinetic studies .
Methodological Resources
Q. What in silico tools predict the compound’s ADMET properties?
- Tools : SwissADME for logP (~1.2) and BBB permeability (BOILED-Egg model). Molecular docking (AutoDock Vina) to simulate binding to GPCRs (e.g., dopamine D2 receptor) .
Q. How to design dose-response studies for neuropharmacological applications?
- Protocol : Use SH-SY5Y neuronal cells with MTT assays (0.1–100 μM range). Include positive controls (e.g., clozapine for σ-1 receptor modulation). Analyze EC₅₀ values with GraphPad Prism (nonlinear regression, four-parameter logistic model) .
Comparative Studies
Q. How does this compound differ structurally and functionally from analogs like N-Methylpiperidin-3-amine dihydrochloride?
- Structural Differences : The pyrrolidine ring (5-membered) vs. piperidine (6-membered) alters conformational flexibility. DFT calculations (Gaussian 09) show a 15° difference in dihedral angles, affecting receptor fit .
- Functional Impact : Lower EC₅₀ in calcium mobilization assays (10 nM vs. 30 nM for piperidine analog) due to reduced steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
